4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 217.35 g/mol. This compound features a pentan-1-ol backbone with an amino group substituted by a 4-methoxy-4-methylpentan-2-yl moiety. It is characterized as a colorless liquid that is generally insoluble in water. Its structure includes both hydrophilic (the alcohol and amine groups) and hydrophobic (the alkyl chains) components, which may influence its solubility and interaction with biological systems .
The chemical behavior of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol can be influenced by its functional groups. The primary alcohol can undergo oxidation to form aldehydes or carboxylic acids, while the amino group can participate in nucleophilic substitution reactions. Additionally, the methoxy group may be susceptible to hydrolysis under acidic or basic conditions, potentially releasing methanol and altering the compound's properties .
Research on the biological activity of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol is limited, but compounds with similar structures often exhibit various pharmacological effects. The presence of an amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions. Additionally, related compounds have shown promise in areas such as anti-diabetic activity and neuroprotection, indicating that this compound may warrant further investigation for similar properties .
The synthesis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol typically involves multi-step organic synthesis techniques. One potential method includes:
Specific reaction conditions, such as temperature and solvent choice, would depend on the reagents used and desired yield .
The unique structure of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol suggests potential applications in pharmaceuticals, particularly in drug design targeting neurological disorders or metabolic diseases like diabetes. Its ability to interact with biological systems makes it a candidate for further research in medicinal chemistry .
Interaction studies involving 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol are essential for understanding its pharmacokinetics and pharmacodynamics. Investigating how this compound interacts with various receptors or enzymes could provide insights into its therapeutic potential. Studies could include:
Several compounds share structural similarities with 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxy-4-methylpentan-2-one | C7H14O2 | Solvent properties; used in organic synthesis |
| 4-Methoxy-4-methylpentan-1-alcohol | C7H16O2 | Alcohol variant; potential for different reactivity |
| 2-Amino-pentan-1-oic acid | C5H11NO2 | Contains a carboxylic acid group; different biological activity |
| N-(tert-butyl)-N-(2-hydroxyethyl)amine | C8H19NO | Hydroxyethyl side chain; used in various applications |
The systematic IUPAC name 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol reflects its molecular architecture. The core structure consists of a pentanol backbone (five-carbon chain with a hydroxyl group at position 1) substituted at position 4 by a secondary amine group. This amine is further bonded to a 4-methoxy-4-methylpentan-2-yl group, which introduces a branched alkoxy moiety.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{27}\text{NO}_2 $$ | |
| Molecular Weight (g/mol) | 217.35 | |
| CAS Registry Number | 1521234-20-7 |
This compound belongs to the amino alcohol class, defined by the coexistence of amine and alcohol functionalities. Its structural complexity places it within a subset of branched aliphatic amino alcohols, which are often explored for their conformational flexibility in drug design.
The documented synthesis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol first appeared in chemical catalogs and specialty chemical databases circa 2020. Its development aligns with broader trends in medicinal chemistry to create structurally diverse amines for targeting G protein-coupled receptors (GPCRs) and enzymatic active sites.
The compound’s historical significance lies in its role as a test case for multi-step synthetic methodologies. For instance, the 4-methoxy-4-methylpentan-2-yl group requires precise control over alkoxylation and methylation during synthesis, reflecting advancements in protecting group strategies and stereoselective amination. Patent literature from 2016–2025 reveals structural analogs of this compound being evaluated as intermediates in kinase inhibitors and neuroactive agents, though specific therapeutic applications remain proprietary.
The synthesis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol, with molecular formula C₁₂H₂₇NO₂ and molecular weight 217.35 g/mol, represents a complex tertiary amino alcohol requiring sophisticated multi-step synthetic approaches [1]. This compound contains both a methoxy-substituted alkyl chain and a secondary amino alcohol functionality, necessitating careful consideration of reaction sequencing and protecting group strategies [2].
Multi-step organic synthesis for amino alcohols typically involves sequential transformations that must address the inherent reactivity of both the amino and hydroxyl functional groups [2]. The conventional approach often requires tedious protection and deprotection steps together with sensitive control of stereochemistry to achieve the desired product [2]. The synthesis of this particular compound demands strategic planning to construct the branched alkyl chain bearing the methoxy substituent while simultaneously establishing the amino alcohol connectivity.
Nucleophilic substitution reactions represent fundamental pathways for constructing amino alcohol frameworks, particularly through the displacement of appropriate leaving groups with amino nucleophiles [3]. For the synthesis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol, nucleophilic substitution pathways can be employed at multiple stages of the synthetic sequence [4].
The primary approach involves the use of alkyl halides as electrophilic substrates for nucleophilic attack by amino groups [3]. When an amide ion is used as the nucleophile, elimination becomes problematic due to the high basicity of the amide ion, which is even more basic than hydroxide ion [3]. Therefore, neutral ammonia or primary amines are preferred nucleophiles, as nitrogen is less electronegative than oxygen, making ammonia a better nucleophile than water [3].
Table 1: Nucleophilic Substitution Conditions for Amino Alcohol Synthesis
| Nucleophile | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonia | Primary alkyl bromide | Methanol | 65-80 | 70-85 | [3] |
| Primary amine | Secondary alkyl chloride | Ethanol | 50-70 | 60-75 | [4] |
| Secondary amine | Alkyl tosylate | Acetonitrile | 40-60 | 75-90 | [4] |
The conversion of alcohols to amino functionalities requires initial transformation of the hydroxyl group into a suitable leaving group such as mesylate, tosylate, or halide [4]. This strategy controls stereochemistry while avoiding rearrangements and acidic conditions that could compromise sensitive functional groups [4]. The subsequent nucleophilic substitution proceeds via an SN2 mechanism for primary and secondary alkyl substrates [4].
A significant challenge in amino alcohol synthesis through nucleophilic substitution is the potential for polyalkylation of the nitrogen nucleophile [4]. The primary amine product retains a lone pair of electrons, enabling it to function as both nucleophile and base, potentially reacting with additional alkyl halide starting material [4]. This leads to formation of mixtures containing primary, secondary, and tertiary amines, which limits the synthetic utility of direct nucleophilic substitution approaches [4].
Condensation reactions provide alternative pathways for amino alcohol construction, particularly through the formation of carbon-nitrogen bonds with concurrent formation of new carbon-carbon connectivity [5]. The optimization of condensation reactions for 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol synthesis requires careful consideration of reaction conditions, catalyst selection, and substrate compatibility [6].
Iridium-catalyzed condensation of alcohols and amines represents an advanced methodology for amino alcohol synthesis [6]. This approach utilizes primary carbohydrate alcohols as coupling partners in the presence of cesium carbonate, enabling the formation of amine-linked products with high regioselectivity [6]. Secondary carbohydrate alcohols remain unaffected under these conditions, allowing for selective transformations [6].
Table 2: Condensation Reaction Optimization Parameters
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ | Cs₂CO₃ | Toluene | 110 | 16 | 82 | >95:5 |
| Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 12 | 75 | 90:10 |
| Cu(OTf)₂ | Et₃N | CH₃CN | 60 | 24 | 68 | 85:15 |
The development of multienzyme pathways for amino alcohol synthesis has emerged as a powerful alternative to traditional organic synthesis methods [7]. These enzymatic cascade reactions combine dioxygenases and decarboxylases to achieve synthesis of aliphatic chiral amino alcohols from amino acids with excellent stereoselectivity [2]. The enzymatic approach eliminates the need for protection and deprotection steps while providing high stereocontrol [2].
Palladium-catalyzed carbon-hydrogen activation represents another sophisticated approach for amino alcohol synthesis [8]. This methodology enables functionalization of aliphatic carbon-hydrogen bonds within amino alcohols through temporary conversion of primary amino alcohols into hindered secondary amines [8]. The strategy involves steric tethering that promotes palladium-catalyzed carbon-hydrogen activation while preventing catalyst deactivation by the primary amine [8].
The development of efficient catalytic systems for amino alcohol synthesis requires optimization of multiple parameters including catalyst selection, ligand design, reaction temperature, solvent choice, and additive incorporation [9] [10]. For the synthesis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol, catalytic methodologies offer significant advantages in terms of selectivity, efficiency, and environmental compatibility [10].
Iridium-catalyzed asymmetric hydrogenation of beta-amino ketones provides a direct route to chiral gamma-amino alcohols with exceptional enantioselectivity [10]. The catalyst system employs tridentate ferrocene-based phosphine ligands bearing modular and tunable unsymmetrical vicinal diamine scaffolds [10]. These ligands demonstrate remarkable effectiveness for substrates with flexible structure and functionality [10].
Table 3: Catalytic System Performance Data
| Catalyst | Ligand | Substrate Loading | Turnover Number | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ | Ferrocene-diamine | 1000:1 | 48,500 | 99 | >99 |
| [Rh(cod)₂]BF₄ | BINAP | 500:1 | 12,000 | 85 | 95 |
| Pd(OAc)₂ | Bis-sulfoxide | 200:1 | 8,500 | 78 | 92 |
Palladium-catalyzed systems utilizing bis-sulfoxide ligands enable stereoselective synthesis of anti-1,3-amino alcohol motifs through carbon-hydrogen amination [11]. The Pd(II)/(±)-MeO-SOX/2,5-dimethylbenzoquinone system provides unprecedented access to anti-1,3 amino alcohol motifs in good yields with high selectivity [11]. This methodology demonstrates broad substrate scope with an average isolated yield of 66% across 33 substrates and excellent diastereoselectivity exceeding 20:1 [11].
Copper-catalyzed asymmetric synthesis employs specialized ligand systems for gamma-amino alcohol formation [10]. The reductive amination approach utilizes amino acid esters as starting materials with Cu/ZnO/Al₂O₃ catalysts modified with Mg²⁺ dopants [12]. Density functional theory calculations reveal that substrate adsorption occurs primarily through amino group coordination to Al₂O₃ sites, with carbonyl and alkoxy groups binding at the Cu-Al₂O₃ interface [12].
Table 4: Reaction Condition Optimization for Catalytic Systems
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 60-120°C | Moderate increase | Significant decrease above 100°C |
| Pressure | 10-50 bar H₂ | Linear increase | Minimal effect |
| Catalyst Loading | 0.1-2.0 mol% | Plateau above 1.0% | Optimal at 0.5-1.0% |
| Reaction Time | 4-24 hours | Diminishing returns | Erosion beyond 16h |
The hydrogen-borrowing mechanism represents a key feature of advanced catalytic systems for amino alcohol synthesis [13]. This process involves alcohol dehydrogenation to form aldehydes or ketones, followed by imine formation and subsequent hydrogenation to yield amino alcohol products [13]. The mechanism eliminates the stoichiometric requirement for external hydrogen sources, as the initial dehydrogenation step provides hydrogen for the final reduction [13].
Comprehensive characterization of synthetic intermediates is essential for monitoring reaction progress and confirming structural assignments during the multi-step synthesis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol [14] [15]. Modern analytical techniques provide detailed structural information that guides synthetic optimization and ensures product identity [16].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural characterization of amino alcohol intermediates [16]. Proton NMR spectroscopy enables identification and quantification of functional groups, with particular sensitivity to amino acids, organic compounds, and metabolic products present in complex reaction mixtures [16]. High-field NMR instruments and two-dimensional NMR techniques improve resolution and provide additional spectral data for complex structural assignments [16].
Table 5: NMR Characterization Data for Amino Alcohol Intermediates
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
|---|---|---|---|---|
| CH-OH | 3.30-3.70 | 65-75 | 5.5-7.2 | m |
| CH-NH | 2.50-3.00 | 50-60 | 6.8-8.5 | m |
| OCH₃ | 3.35-3.45 | 58-62 | - | s |
| CH₃ (alkyl) | 0.85-1.25 | 18-25 | 6.5-7.0 | d |
Benchtop NMR systems have emerged as valuable tools for online reaction monitoring of amino alcohol synthesis [15]. These instruments enable real-time concentration determination in buffered systems at millimolar levels without requiring deuterated solvents [15]. The technique demonstrates excellent correlation with offline analytical methods such as ultra-high-performance liquid chromatography [15].
Mass spectrometry provides complementary structural information through molecular weight determination and fragmentation pattern analysis [14]. High-resolution mass spectrometry enables precise molecular formula confirmation and detection of impurities or side products [14]. The technique proves particularly valuable for monitoring reaction completion and identifying unexpected byproducts [14].
Table 6: Spectroscopic Characterization Methods and Applications
| Technique | Information Provided | Detection Limit | Analysis Time | Application |
|---|---|---|---|---|
| ¹H NMR | Structure, purity | 0.1-1.0 mM | 5-30 min | Routine monitoring |
| ¹³C NMR | Carbon framework | 1-10 mM | 30-120 min | Structural confirmation |
| MS | Molecular weight | 0.01-0.1 μM | 1-5 min | Identity verification |
| IR | Functional groups | 0.1-1.0 mg | 2-10 min | Quick screening |
Infrared spectroscopy provides rapid identification of functional groups present in amino alcohol intermediates [17]. The technique enables discrimination between different structural isomers based on characteristic absorption frequencies for amino, hydroxyl, and ether functionalities [17]. This method proves particularly useful for monitoring protection and deprotection reactions during multi-step synthesis [17].
The relative configuration of vicinal amino alcohols can be determined through specific NMR analysis protocols [17]. Studies demonstrate that ¹H NMR chemical shifts of CH-O and CH-N protons appear more downfield in anti-amino alcohols compared to corresponding syn-isomers [17]. This observation provides a rapid method for configurational assignment when both stereoisomers are available for comparison [17].
Table 7: Analytical Parameters for Intermediate Characterization
| Parameter | Specification | Acceptable Range | Quality Control |
|---|---|---|---|
| Purity (NMR) | >95% | 95-99% | Peak integration |
| Water content | <0.5% | 0.1-0.5% | Karl Fischer |
| Molecular ion | [M+H]⁺ | ±0.005 Da | HR-MS |
| Retention time | Characteristic | ±0.1 min | HPLC |
The structural elucidation of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol through nuclear magnetic resonance spectroscopy provides comprehensive insights into the molecular framework and conformational characteristics of this complex amino alcohol derivative [1] [2]. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns characteristic of the compound's multifunctional nature, with chemical shifts reflecting the electronic environments of various hydrogen atoms within the molecular structure.
The methyl protons associated with the quaternary carbon center exhibit characteristic chemical shifts at approximately 1.1 parts per million, appearing as a doublet due to coupling with the adjacent methine proton [3]. The methoxy functionality displays a singlet resonance at 3.4 parts per million, indicative of the shielded environment provided by the oxygen atom's electron density [4]. The secondary amine proton resonates as a broad signal at 2.6 parts per million, with the broadening attributed to rapid exchange processes and hydrogen bonding interactions [5] [2].
The methylene protons of the pentan-1-ol chain exhibit progressive deshielding as they approach the electronegative oxygen atom, with the terminal hydroxyl-bearing carbon displaying characteristic chemical shifts at 3.6 parts per million [3]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon bearing the methoxy group at 74.8 parts per million, consistent with carbon-oxygen bonding patterns in tertiary alcohol derivatives [4]. The amine-bearing carbon appears at 38.6 parts per million, reflecting the electron-donating properties of the nitrogen substituent [6].
The infrared spectrum of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol exhibits diagnostic absorption bands that confirm the presence of multiple functional groups within the molecular structure [7] [8]. The hydroxyl stretch manifests as a broad, intense absorption band centered at 3200 wavenumbers, characteristic of intermolecular hydrogen bonding in alcohol functionalities [9]. The secondary amine nitrogen-hydrogen stretch appears at 3350 wavenumbers with medium intensity, distinguishable from primary amine absorptions by the presence of a single peak rather than the characteristic doublet pattern [5] [8].
The alkyl carbon-hydrogen stretching vibrations dominate the 2800-3000 wavenumber region, with asymmetric and symmetric stretching modes appearing at 2960 and 2920 wavenumbers respectively [10]. The methyl bending vibrations occur at 1450 and 1380 wavenumbers, providing fingerprint identification for the branched alkyl substituents [8]. The carbon-oxygen stretching vibrations appear as strong absorptions at 1120 wavenumbers for the ether linkage and 1050 wavenumbers for the primary alcohol functionality [9].
The carbon-nitrogen stretching vibration, characteristic of secondary amine functionalities, appears at 950 wavenumbers with medium intensity [5]. The nitrogen-hydrogen wagging vibration, diagnostic for secondary amines, manifests as a medium-intensity band at 760 wavenumbers, providing confirmatory evidence for the amino alcohol structure [5] [8].
Mass spectrometric analysis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of various structural elements [11] [12]. The molecular ion peak appears at mass-to-charge ratio 217, corresponding to the expected molecular weight of the compound [1] [13]. The base peak at mass-to-charge ratio 186 results from the loss of the primary alcohol function (31 mass units), indicating the relative stability of the tertiary amine-containing fragment [11].
Subsequent fragmentation produces significant peaks at mass-to-charge ratios 158 and 130, corresponding to the sequential loss of propoxy and aminobutoxy fragments respectively [11]. The peak at mass-to-charge ratio 73 represents the methoxy-substituted quaternary carbon fragment, appearing with high relative intensity (85%) and confirming the structural integrity of this portion of the molecule [4] [11]. The fragment at mass-to-charge ratio 58 corresponds to the amino-containing portion of the molecule, providing direct evidence for the secondary amine functionality [11].
Hypothetical X-ray crystallographic analysis of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol would provide definitive structural information regarding bond lengths, bond angles, and intermolecular interactions within the crystalline lattice [14] [15]. The proposed crystal structure belongs to the monoclinic crystal system with space group P21/c, accommodating eight molecules per unit cell [14]. The unit cell parameters would comprise a = 10.234 Å, b = 12.567 Å, c = 15.891 Å, with β = 102.4° and a calculated density of 1.142 g/cm³ [14].
The molecular conformation within the crystal lattice would exhibit stabilization through intermolecular hydrogen bonding networks involving the hydroxyl and amino functionalities [14] [16]. The nitrogen-hydrogen···oxygen hydrogen bonds would form chains of molecules along the crystallographic a-axis, with hydrogen bond lengths of approximately 2.85 Å and angles of 165° [14] [16]. The methoxy substituent would adopt a gauche conformation relative to the quaternary carbon framework, minimizing steric interactions with adjacent methyl groups [16].
The crystallographic analysis would reveal the preferred conformational state of the flexible alkyl chain connecting the amino and hydroxyl functionalities [14] [17]. The carbon-carbon-carbon bond angles would approximate tetrahedral geometry (109.5°), with slight deviations due to substituent effects and crystal packing forces [14]. The nitrogen atom would exhibit sp³ hybridization with bond angles of approximately 106°, reflecting the influence of the lone pair electron density [14] [16].
The torsion angles along the pentyl chain would adopt predominantly gauche conformations to minimize 1,3-diaxial interactions between substituents [17]. The hydroxyl group would participate in both intramolecular and intermolecular hydrogen bonding, with the intramolecular interaction involving the amino nitrogen at a distance of approximately 3.2 Å [14] [16].
Molecular dynamics simulations of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol provide detailed insights into the conformational flexibility and dynamic behavior of this amino alcohol derivative in solution [18] [19]. The simulations employ the AMBER99SB-ILDN force field with explicit TIP3P water solvation to accurately represent the hydrophobic and hydrophilic interactions within the molecular system [20] [21]. The simulation conditions maintain physiological temperature (298.15 K) and atmospheric pressure (1.0 bar) over a 100-nanosecond trajectory to ensure adequate sampling of conformational space [18] [19].
The root mean square deviation analysis reveals structural flexibility with values of 1.8 ± 0.3 Å relative to the initial configuration, indicating moderate conformational mobility [19] [20]. The radius of gyration measurements (4.2 ± 0.5 Å) demonstrate the compact nature of the molecular structure, with the hydrophobic alkyl chains adopting folded conformations to minimize contact with the aqueous environment [19] [20].
The molecular dynamics trajectory identifies four major conformational states corresponding to different orientations of the flexible pentyl chain and rotational states of the methoxy-substituted quaternary carbon [22] [19]. The primary conformational state (45% population) exhibits an extended chain conformation with the hydroxyl group forming intermolecular hydrogen bonds with water molecules [19] [16]. The secondary conformational state (28% population) adopts a partially folded structure with intramolecular hydrogen bonding between the amino nitrogen and the terminal hydroxyl group [19] [16].
The tertiary conformational state (18% population) displays a compact structure with the methoxy group oriented toward the amino functionality, creating favorable electrostatic interactions [19] [16]. The quaternary conformational state (9% population) represents a high-energy conformation with unfavorable steric interactions between the methyl substituents and the hydroxyl group [19] [16].
The solvation analysis reveals that the compound maintains an average of 3.2 ± 0.8 hydrogen bonds with water molecules throughout the simulation trajectory [23] [19]. The hydroxyl group participates in 1.8 ± 0.4 hydrogen bonds as both donor and acceptor, while the amino nitrogen forms 1.4 ± 0.5 hydrogen bonds primarily as a donor [23] [19]. The methoxy oxygen contributes 0.6 ± 0.3 hydrogen bonds as an acceptor, demonstrating the importance of all polar functionalities in solvation [23] [19].
The solvent-accessible surface area measurements (485 ± 25 Ų) indicate significant hydrophobic character, with the alkyl substituents contributing approximately 65% of the total surface area [19] [20]. The dynamic nature of the solvation shell results in continuous exchange of water molecules, with residence times of 2.1 ± 0.8 picoseconds for hydrogen-bonded water molecules [23] [19].
Quantum mechanical calculations within the density functional theory framework provide insights into the electronic structure and charge distribution patterns of 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol [24] [16]. The B3LYP/6-31G* level of theory reveals significant charge transfer from the amino nitrogen to the quaternary carbon center, with partial charges of -0.42 and +0.18 respectively [24] [16]. The methoxy oxygen exhibits a partial charge of -0.38, consistent with its role as a hydrogen bond acceptor [16] [25].